molecular formula C8H6ClNO5S B14060098 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride

3-Acetyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14060098
M. Wt: 263.66 g/mol
InChI Key: ODTZXMMLMBDWQM-UHFFFAOYSA-N
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Description

3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO5S and a molecular weight of 263.65 g/mol . This compound is characterized by the presence of acetyl, nitro, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of acetylbenzene followed by sulfonylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction of the sulfonyl chloride group with amines.

    Sulfonate Ester Derivatives: Formed by the reaction of the sulfonyl chloride group with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzenesulfonyl chloride: Similar structure but lacks the acetyl group.

    4-Acetyl-3-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.

    2-Acetyl-5-nitrobenzenesulfonyl chloride: Similar structure with different positions of functional groups.

Uniqueness

3-Acetyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both acetyl and nitro groups on the benzene ring, along with the sulfonyl chloride group, allows for versatile chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C8H6ClNO5S

Molecular Weight

263.66 g/mol

IUPAC Name

3-acetyl-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClNO5S/c1-5(11)6-2-7(10(12)13)4-8(3-6)16(9,14)15/h2-4H,1H3

InChI Key

ODTZXMMLMBDWQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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